molecular formula C9H13NO2 B13038244 (1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL

Cat. No.: B13038244
M. Wt: 167.20 g/mol
InChI Key: JXKFVSLCCUBGIK-MUWHJKNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of fine chemicals and as a precursor for various functional materials. Its versatility and reactivity make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL: The enantiomer of the compound, which may have different biological activities.

    1-Amino-2-phenylethanol: A similar compound with a slightly different structure, used in similar applications.

    2-Amino-1-phenylethanol: Another related compound with different stereochemistry.

Uniqueness

(1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers and other similar compounds. This uniqueness makes it valuable for applications requiring high enantiomeric purity and specific biological interactions.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-[(1R,2R)-1-amino-2-hydroxypropyl]phenol

InChI

InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3/t6-,9+/m1/s1

InChI Key

JXKFVSLCCUBGIK-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1O)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1O)N)O

Origin of Product

United States

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